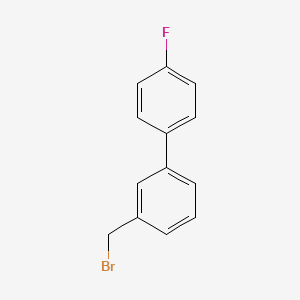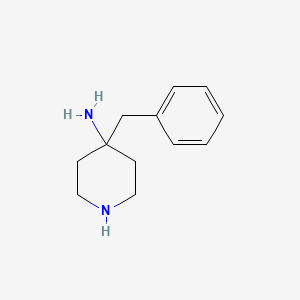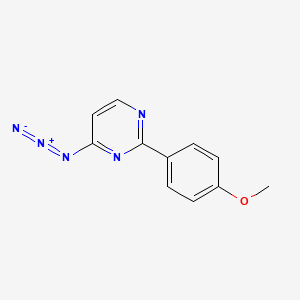![molecular formula C16H11Cl2NO3 B1661250 1H-Isoindole-1,3(2H)-dione, 2-[2-(3,5-dichloro-4-hydroxyphenyl)ethyl]- CAS No. 889651-04-1](/img/structure/B1661250.png)
1H-Isoindole-1,3(2H)-dione, 2-[2-(3,5-dichloro-4-hydroxyphenyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[2-(3,5-dichloro-4-hydroxyphenyl)ethyl]- is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a dichlorohydroxyphenyl group and an isoindole dione moiety. It has garnered attention due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-(3,5-dichloro-4-hydroxyphenyl)ethyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 3,5-Dichloro-4-hydroxybenzaldehyde: This intermediate is synthesized through the chlorination of 4-hydroxybenzaldehyde using chlorine gas under controlled conditions.
Formation of 2-(3,5-Dichloro-4-hydroxyphenyl)ethylamine: The aldehyde group of 3,5-dichloro-4-hydroxybenzaldehyde is reduced to an alcohol, followed by conversion to the corresponding amine through reductive amination.
Cyclization to Isoindole Dione: The amine is then subjected to cyclization with phthalic anhydride under acidic conditions to form the isoindole dione structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[2-(3,5-dichloro-4-hydroxyphenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[2-(3,5-dichloro-4-hydroxyphenyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2-(3,5-dichloro-4-hydroxyphenyl)ethyl]- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s dichlorohydroxyphenyl group is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
Phthalic Anhydride: Used in the cyclization step to form the isoindole dione structure.
2-(3,5-Dichloro-4-hydroxyphenyl)ethylamine: An intermediate in the synthetic route.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[2-(3,5-dichloro-4-hydroxyphenyl)ethyl]- is unique due to its combined structural features of a dichlorohydroxyphenyl group and an isoindole dione moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
889651-04-1 |
|---|---|
Molecular Formula |
C16H11Cl2NO3 |
Molecular Weight |
336.2 |
IUPAC Name |
2-[2-(3,5-dichloro-4-hydroxyphenyl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H11Cl2NO3/c17-12-7-9(8-13(18)14(12)20)5-6-19-15(21)10-3-1-2-4-11(10)16(19)22/h1-4,7-8,20H,5-6H2 |
InChI Key |
RUKPJKCJRIKFSV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC(=C(C(=C3)Cl)O)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC(=C(C(=C3)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-(aminomethyl)-4,5-dimethoxyphenyl]carbamate](/img/structure/B1661168.png)




![3-Amino-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1661179.png)






![2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B1661187.png)

